N,N-Dimethyl-4-(triphenylstannyl)aniline
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Overview
Description
N,N-Dimethyl-4-(triphenylstannyl)aniline is an organotin compound with the molecular formula C26H25NSn. This compound features a dimethylamino group attached to a phenyl ring, which is further bonded to a triphenylstannyl group. It is primarily used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(triphenylstannyl)aniline typically involves the reaction of N,N-dimethylaniline with triphenyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions usually require heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(triphenylstannyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Scientific Research Applications
N,N-Dimethyl-4-(triphenylstannyl)aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(triphenylstannyl)aniline involves its interaction with molecular targets through its organotin moiety. The compound can form coordination complexes with various biomolecules, influencing their function and activity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler analogue without the triphenylstannyl group.
N,N-Dimethyl-4-(tributylsilyl)aniline: Contains a tributylsilyl group instead of a triphenylstannyl group.
4-Bromo-4’-(dimethylamino)-2’-(triphenylstannyl)azobenzene: A related compound with an additional bromo and azo group.
Uniqueness
N,N-Dimethyl-4-(triphenylstannyl)aniline is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be as effective.
Properties
CAS No. |
31868-28-7 |
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Molecular Formula |
C26H25NSn |
Molecular Weight |
470.2 g/mol |
IUPAC Name |
N,N-dimethyl-4-triphenylstannylaniline |
InChI |
InChI=1S/C8H10N.3C6H5.Sn/c1-9(2)8-6-4-3-5-7-8;3*1-2-4-6-5-3-1;/h4-7H,1-2H3;3*1-5H; |
InChI Key |
XAYOXEFTHBKIMM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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